Methyl 4-((3-(4-(trifluoromethyl)phenyl)ureido)methyl)piperidine-1-carboxylate

Description

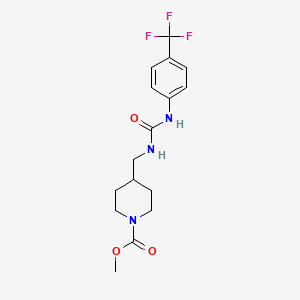

Methyl 4-((3-(4-(trifluoromethyl)phenyl)ureido)methyl)piperidine-1-carboxylate is a synthetic organic compound featuring a piperidine core substituted with a methyl carboxylate group at position 1 and a methylene-linked urea moiety at position 4. The urea group is further connected to a 4-(trifluoromethyl)phenyl ring. This structure confers unique physicochemical properties, including moderate polarity (due to the urea and ester groups) and enhanced metabolic stability (via the trifluoromethyl group). Its molecular formula is C₁₆H₁₉F₃N₃O₃, with a molecular weight of 374.3 g/mol.

Properties

IUPAC Name |

methyl 4-[[[4-(trifluoromethyl)phenyl]carbamoylamino]methyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20F3N3O3/c1-25-15(24)22-8-6-11(7-9-22)10-20-14(23)21-13-4-2-12(3-5-13)16(17,18)19/h2-5,11H,6-10H2,1H3,(H2,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLPHLUDXBJHTBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCC(CC1)CNC(=O)NC2=CC=C(C=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20F3N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((3-(4-(trifluoromethyl)phenyl)ureido)methyl)piperidine-1-carboxylate typically involves multiple steps:

Formation of the Ureido Intermediate: The initial step involves the reaction of 4-(trifluoromethyl)aniline with an isocyanate to form the corresponding ureido intermediate.

Coupling with Piperidine Derivative: The ureido intermediate is then coupled with a piperidine derivative, such as piperidine-1-carboxylate, under suitable conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((3-(4-(trifluoromethyl)phenyl)ureido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially modifying its biological activity.

Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

Methyl 4-((3-(4-(trifluoromethyl)phenyl)ureido)methyl)piperidine-1-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

Biology: The compound’s biological activity is studied to understand its potential as a therapeutic agent.

Medicine: Research focuses on its potential use in treating various diseases, leveraging the unique properties of the trifluoromethyl group.

Industry: It is explored for use in agrochemicals, where its properties can enhance the efficacy of pesticides and herbicides.

Mechanism of Action

The mechanism of action of Methyl 4-((3-(4-(trifluoromethyl)phenyl)ureido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Comparison with Pyrrolidine-Based Urea Derivatives ()

The Molecules 2010 study synthesized pyrrolidine derivatives with urea and trifluoromethylphenyl groups. Key examples include:

Key Differences:

- Core Structure: The target compound uses a piperidine ring (6-membered), while analogs in –2 employ pyrrolidine (5-membered).

- Functional Groups : The target compound lacks the indole (14{6,5}) or 3,5-dimethoxyphenyl (14{3,5}) substituents present in pyrrolidine analogs. These groups in –2 increase lipophilicity and steric bulk, which may improve target affinity but reduce solubility.

Comparison with Piperidine-Based Propanamido Derivatives ()

The compound Phenyl 4-((3-(2-fluorophenyl)propanamido)methyl)piperidine-1-carboxylate (C₂₂H₂₅FN₂O₃, MW 384.4 g/mol) shares a piperidine core but differs in substituents :

Table 2: Functional Group and Property Comparison

| Property | Target Compound | Phenyl 4-((3-(2-fluorophenyl)propanamido)methyl)piperidine-1-carboxylate |

|---|---|---|

| Linker Type | Urea (-NHCONH-) | Propanamido (-CH₂CH₂CONH-) |

| Aromatic Group | 4-(Trifluoromethyl)phenyl | 2-Fluorophenyl |

| Polarity | Higher (urea H-bond donors/acceptors) | Lower (amide group less polar than urea) |

| Molecular Weight | 374.3 | 384.4 |

Key Differences:

- Linker Chemistry : The urea group in the target compound provides two hydrogen-bonding sites , likely enhancing interactions with biological targets compared to the single amide bond in ’s compound.

- Substituent Effects : The 4-CF₃ group in the target compound is a strong electron-withdrawing moiety, improving metabolic stability over the 2-F substituent in , which may exhibit steric hindrance.

- Bioavailability : The target compound’s lower molecular weight (374.3 vs. 384.4) and balanced polarity suggest better permeability and oral absorption.

Biological Activity

Methyl 4-((3-(4-(trifluoromethyl)phenyl)ureido)methyl)piperidine-1-carboxylate is a synthetic compound that has garnered attention due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : CHFNO

- Molecular Weight : 450.5 g/mol

- CAS Number : 1234876-09-5

The compound features a piperidine ring, a ureido moiety, and a trifluoromethyl-substituted phenyl group, which contribute to its biological properties.

This compound primarily interacts with specific receptors involved in angiogenesis and cancer proliferation. Notably, it has been studied for its inhibitory effects on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor growth and metastasis.

Key Findings:

- VEGFR-2 Inhibition : The compound demonstrated significant inhibitory activity against VEGFR-2 in various cancer cell lines, suggesting its potential as an anti-cancer agent. In vitro studies reported IC values ranging from 0.39 to 0.54 μM, indicating potent activity compared to control drugs like sorafenib .

Antiproliferative Activity

The antiproliferative effects of the compound were evaluated across multiple cancer cell lines, including lung, breast, colon, and prostate cancers. The results indicated strong cytotoxicity with varying IC values:

| Cell Line | IC (μM) | Reference Drug | Reference IC (μM) |

|---|---|---|---|

| PC-3 (Prostate) | 1.48 | Doxorubicin | 0.33 |

| MCF-7 (Breast) | 18.36 | Tamoxifen | 23.31 |

| HCT116 (Colon) | 3.97 | Doxorubicin | 1.0 |

These findings highlight the compound's selective cytotoxicity towards specific cancer types.

Selectivity Indicators

Further studies assessed the selectivity of this compound against normal fibroblast cells (F180). The results indicated that while the compound effectively inhibited cancer cell proliferation, it exhibited lower toxicity towards normal cells, suggesting a favorable therapeutic index .

Study on VEGFR-2 Inhibition

A recent study published in MDPI focused on the compound's ability to inhibit VEGFR-2 in MCF-7 cells. The study reported a reduction in VEGFR-2 expression by approximately 72–79% compared to control cells after treatment with the compound . This significant reduction underscores its potential role as an anti-angiogenic agent.

Combination Therapy Potential

Another investigation explored the synergistic effects of combining this compound with existing chemotherapeutics. Results indicated enhanced efficacy against resistant cancer cell lines when used in combination with standard treatments like doxorubicin and sorafenib .

Q & A

Q. What are the common synthetic routes for Methyl 4-((3-(4-(trifluoromethyl)phenyl)ureido)methyl)piperidine-1-carboxylate, and what reagents/conditions are critical for its preparation?

The synthesis typically involves coupling a piperidine-carboxylate derivative with a trifluoromethylphenyl urea moiety. Key steps include:

- Reagent selection : Use of tert-butyl 4-aminopiperidine-1-carboxylate as a starting material, followed by reaction with 4-(trifluoromethyl)phenyl isocyanate to form the urea linkage .

- Protection/deprotection : Boc (tert-butoxycarbonyl) groups are employed to protect the piperidine nitrogen during synthesis, with subsequent deprotection using trifluoroacetic acid (TFA) .

- Solvent systems : Reactions are conducted in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) under nitrogen to prevent hydrolysis .

- Purification : Column chromatography (silica gel, eluent: methanol/dichloromethane mixtures) or recrystallization improves purity .

Q. How is the inhibitory activity of this compound against soluble epoxide hydrolase (sEH) typically evaluated?

A Förster resonance energy transfer (FRET)-based competitive displacement assay is widely used:

- Substrate : 14,15-Epoxyeicosatrienoic acid (14,15-EET) is incubated with recombinant human sEH.

- Detection : Fluorescence changes are monitored as the compound displaces a fluorescent probe (e.g., PTU derivatives) bound to the enzyme .

- Controls : Include known sEH inhibitors (e.g., adamantyl-urea derivatives) for validation .

Q. What safety precautions are necessary when handling this compound in the laboratory?

- PPE : Gloves, lab coat, and safety goggles are mandatory due to acute toxicity risks (oral, dermal, inhalation) .

- Ventilation : Use fume hoods to avoid inhalation of fine particulates .

- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents .

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can synthetic yield and purity be optimized for large-scale production of this compound?

- Catalyst optimization : Use coupling agents like HATU or EDCI to enhance reaction efficiency .

- Temperature control : Maintain reactions at 0–5°C during urea bond formation to minimize side products .

- Advanced purification : Employ preparative HPLC with C18 columns and gradient elution (water/acetonitrile with 0.1% TFA) for >98% purity .

- Analytical validation : Confirm purity via LC-MS (ESI+) and ¹H/¹³C NMR to detect residual solvents or unreacted intermediates .

Q. How do structural modifications (e.g., trifluoromethyl group position) impact sEH binding kinetics and inhibitory potency?

- SAR studies : The trifluoromethyl group at the para position enhances hydrophobic interactions with sEH’s catalytic pocket. Ortho or meta substitutions reduce potency by 10–50% .

- Binding kinetics : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) reveal dissociation constants (Kd) in the nM range for the para-substituted derivative .

- In vivo correlation : Higher lipophilicity (logP ~3.5) from the trifluoromethyl group improves bioavailability but may require formulation adjustments to mitigate solubility issues .

Q. How can contradictory data between in vitro enzyme inhibition and in vivo efficacy be resolved?

- Metabolic stability assays : Assess hepatic microsomal stability (e.g., using rat liver microsomes) to identify rapid clearance .

- Tissue distribution studies : Radiolabeled compound tracing (e.g., ³H or ¹⁴C isotopes) quantifies accumulation in target organs .

- Pharmacodynamic modeling : Integrate in vitro IC₅₀ values with pharmacokinetic parameters (Cmax, AUC) to predict in vivo activity .

Q. What computational methods are effective for predicting off-target interactions of this compound?

- Docking simulations : Use AutoDock Vina or Schrödinger Glide to screen against databases like ChEMBL or PubChem .

- Machine learning : Train models on sEH inhibitor datasets to predict selectivity over related hydrolases (e.g., fatty acid amide hydrolase) .

- Proteome-wide profiling : Employ affinity chromatography coupled with mass spectrometry (AP-MS) to identify unexpected protein binders .

Methodological Notes

- Data validation : Cross-reference NMR shifts (e.g., δ 7.6–7.8 ppm for aromatic protons) with published spectra .

- Assay reproducibility : Include triplicate measurements and statistical analysis (e.g., ANOVA) to ensure robustness .

- Ethical compliance : Adhere to institutional guidelines for in vivo studies, including IACUC protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.